molecular formula C9H8N2O2 B12356586 6-methoxy-6H-1,5-naphthyridin-4-one

6-methoxy-6H-1,5-naphthyridin-4-one

Cat. No.: B12356586
M. Wt: 176.17 g/mol
InChI Key: RMDHAEOICBKMIL-UHFFFAOYSA-N
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Description

6-Methoxy-6H-1,5-naphthyridin-4-one is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their fused-ring system, which consists of two pyridine rings joined through adjacent carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-6H-1,5-naphthyridin-4-one can be achieved through various methods. One common approach involves the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine skeleton . Another method involves the condensation reaction of 4-amino-1,5-naphthyridine with appropriate reagents at elevated temperatures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-6H-1,5-naphthyridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Agents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

6-Methoxy-6H-1,5-naphthyridin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methoxy-6H-1,5-naphthyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-6H-1,5-naphthyridin-4-one is unique due to its specific substitution pattern and the presence of a methoxy group at the 6-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other naphthyridine derivatives.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

6-methoxy-6H-1,5-naphthyridin-4-one

InChI

InChI=1S/C9H8N2O2/c1-13-8-3-2-6-9(11-8)7(12)4-5-10-6/h2-5,8H,1H3

InChI Key

RMDHAEOICBKMIL-UHFFFAOYSA-N

Canonical SMILES

COC1C=CC2=NC=CC(=O)C2=N1

Origin of Product

United States

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